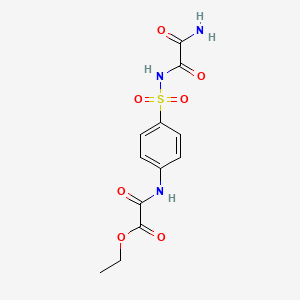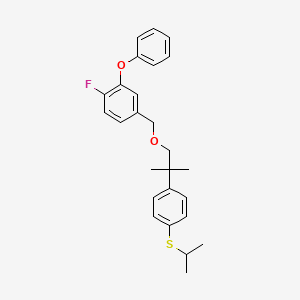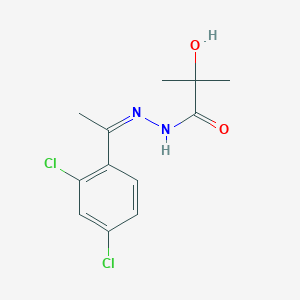
Ethyl ((4-(((aminooxoacetyl)amino)sulfonyl)phenyl)amino)oxoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl ((4-(((aminooxoacetyl)amino)sulfonyl)phenyl)amino)oxoacetate is a complex organic compound with the molecular formula C10H12N2O3. It is primarily used in research settings and has applications in various scientific fields, including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ((4-(((aminooxoacetyl)amino)sulfonyl)phenyl)amino)oxoacetate typically involves multiple steps. One common method includes the reaction of ethyl oxalyl chloride with 4-aminobenzenesulfonamide under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using recrystallization techniques .
Industrial Production Methods
the synthesis methods used in laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl ((4-(((aminooxoacetyl)amino)sulfonyl)phenyl)amino)oxoacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Applications De Recherche Scientifique
Ethyl ((4-(((aminooxoacetyl)amino)sulfonyl)phenyl)amino)oxoacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl ((4-(((aminooxoacetyl)amino)sulfonyl)phenyl)amino)oxoacetate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl (4-aminophenylamino)oxoacetate
- Ethyl (4-aminophenylamino)acetate
- Ethyl (4-aminophenylamino)benzoate
Uniqueness
Ethyl ((4-(((aminooxoacetyl)amino)sulfonyl)phenyl)amino)oxoacetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its sulfonyl and oxoacetyl groups make it particularly versatile in various chemical reactions and research applications .
Propriétés
Numéro CAS |
81717-15-9 |
|---|---|
Formule moléculaire |
C12H13N3O7S |
Poids moléculaire |
343.31 g/mol |
Nom IUPAC |
ethyl 2-[4-(oxamoylsulfamoyl)anilino]-2-oxoacetate |
InChI |
InChI=1S/C12H13N3O7S/c1-2-22-12(19)11(18)14-7-3-5-8(6-4-7)23(20,21)15-10(17)9(13)16/h3-6H,2H2,1H3,(H2,13,16)(H,14,18)(H,15,17) |
Clé InChI |
AYKZZOXKNBUYHF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-[(2,3-dichlorobenzoyl)amino]-3-[[4-[[8-[(2,4-dichlorobenzoyl)amino]-1-hydroxy-3,6-disulfonaphthalen-2-yl]diazenyl]-2,5-dimethoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid](/img/structure/B12772473.png)





![[(1E,3S,4R,5S,8R,9E,12S,14S)-5-hydroxy-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-14-methoxy-14-[(2R,3S,5R)-3-methoxy-5-methyl-6-oxooxan-2-yl]-2,4,10,12-tetramethyl-7-oxo-8-prop-2-enyltetradeca-1,9-dien-3-yl] (2S)-1-formylpiperidine-2-carboxylate](/img/structure/B12772504.png)
